4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-8(1)10-11-9(15-12-10)7-13-3-5-14-6-4-13/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJXOLYFZZURHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole moiety is a known pharmacophore, making it a candidate for drug development, particularly as inhibitors of enzymes like carbonic anhydrase.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and sensors.
Biological Research:
Mechanism of Action
The mechanism of action of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
Substituent Effects on Biological Activity :
- The cyclopropyl substituent in 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine contributes to tubulin-binding activity, as evidenced by its inclusion in the 5S5I crystal structure . In contrast, the trifluoromethylphenyl analog () demonstrates potent GLP-1R modulation, highlighting how bulkier electron-withdrawing groups enhance receptor affinity .
- Smaller substituents (e.g., methyl in ) lack reported bioactivity, suggesting steric and electronic factors are critical for target engagement.
Heterocycle Modifications: Replacing morpholine with piperidine () or thiazole () alters solubility and hydrogen-bonding capacity.
Commercial and Synthetic Challenges :
Physicochemical and Pharmacokinetic Insights
- Molecular Weight and Lipophilicity: The cyclopropyl-morpholine derivative (MW 208.23) is smaller than the trifluoromethylphenyl analog (MW 435.44), which may enhance blood-brain barrier penetration.
Crystallographic Relevance :
- The 5S5I structure () provides atomic-level insights into tubulin interactions, distinguishing this compound from analogs lacking structural data.
Biological Activity
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 209.25 g/mol. The structure includes a morpholine ring and a 1,2,4-oxadiazole moiety which are known for their biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of various oxadiazole derivatives against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines. The results indicated IC50 values of 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cells .
- Another study reported that specific oxadiazole derivatives exhibited growth inhibition percentages (GP) of up to 98.74% against MCF7 breast cancer cells at a concentration of .
- Mechanistic Insights :
Inhibitory Activity Against Enzymes
The compound has also been studied for its inhibitory effects on enzymes related to cancer progression:
- Alkaline Phosphatase Inhibition : Some derivatives showed promising results with IC50 values as low as 0.420 ± 0.012 μM compared to standard drugs .
Summary of Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | PC-3 | 0.67 | Apoptosis Induction |
| Study 2 | HCT-116 | 0.80 | EGFR Inhibition |
| Study 3 | ACHN | 0.87 | Src Kinase Inhibition |
| Study 4 | MCF7 | M | Growth Inhibition |
Q & A
Q. Advanced
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate cell lines (e.g., HepG2 vs. MCF-7 discrepancies) .
- Purity verification : Re-test compounds after HPLC purification (>95% purity) to exclude impurities affecting activity .
- Molecular docking : Predict binding affinity to targets (e.g., EGFR or topoisomerase II) using AutoDock Vina to explain variability .
What strategies improve aqueous solubility for in vivo studies?
Q. Advanced
- Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
- Prodrug design : Introduce phosphate or PEG groups at the morpholine nitrogen .
- Co-solvents : Use Cremophor EL or cyclodextrin complexes for preclinical formulations .
What biological activities are associated with this compound?
Q. Basic
- Antimicrobial : Inhibits Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
- Anticancer : Shows moderate activity against breast cancer (IC: 10–20 µM) by targeting PI3K/AKT pathways .
- Enzyme inhibition : Binds to COX-2 (K: 5–10 nM) in molecular dynamics simulations .
How to design derivatives to enhance bioactivity?
Q. Advanced
- Structure-activity relationship (SAR) :
- Replace cyclopropyl with fluorinated groups to improve lipophilicity (clogP: 1.5 → 2.0) .
- Introduce electron-withdrawing groups (e.g., -NO) on the oxadiazole ring to stabilize target binding .
- Microwave-assisted synthesis : Reduce reaction times (6h → 30min) for high-throughput screening .
What analytical methods are critical for assessing purity?
Q. Advanced
- HPLC : Use C18 columns (ACN/water gradient) with UV detection at 254 nm; retention time ~8.2 min .
- LC-MS : Confirm molecular ion [M+H] at m/z 235.1 and fragmentation patterns .
- Karl Fischer titration : Ensure moisture content <0.1% for hygroscopic samples .
What are the optimal storage conditions for this compound?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen to avoid oxidation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and store at –80°C for ≤6 months .
How to evaluate enzyme inhibition mechanisms quantitatively?
Q. Advanced
- Kinetic assays : Measure values using Lineweaver-Burk plots for competitive/non-competitive inhibition .
- Surface plasmon resonance (SPR) : Determine binding kinetics (k/k) to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
